molecular formula C10H18O2 B14120350 4-Heptyloxetan-2-one

4-Heptyloxetan-2-one

Cat. No.: B14120350
M. Wt: 170.25 g/mol
InChI Key: DCRWHTXIWYNJKU-UHFFFAOYSA-N
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Description

Gamma-Decanolactone, also known as 5-Hexyloxolan-2-one, is a lactone and aroma compound with the chemical formula C10H18O2. It is known for its intense peach flavor and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .

Preparation Methods

Gamma-Decanolactone can be synthesized through various methods. One common method involves the biotransformation of ricinoleic acid, derived from castor oil triglycerides, using the yeast Yarrowia lipolytica. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. This method can yield about 2.93 ± 0.33 g/L of gamma-Decanolactone . Another method involves the separation of gamma-Decanolactone from the biotransformation medium using liquid–liquid extraction, hydrodistillation, and adsorption on porous materials such as zeolite, vermiculite, and resin Amberlite XAD-4 .

Chemical Reactions Analysis

Gamma-Decanolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a lactone, which means it can participate in ring-opening reactions under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under acidic conditions, gamma-Decanolactone can be hydrolyzed to form the corresponding hydroxy acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of gamma-Decanolactone involves its interaction with various molecular targets and pathways. It has been shown to alter the expression of the GluN2B subunit of the NMDA glutamate receptor, adenosine A1 receptor, and cyclooxygenase-2 (COX-2). These interactions contribute to its effects on reducing epileptic behavior, inflammation, and oxidative stress . Additionally, gamma-Decanolactone has been evaluated for its potential as an antiparkinsonian drug, where it inhibits the monoamine oxidase-B (MAO-B) enzyme and shows good bioavailability and access to the central nervous system .

Comparison with Similar Compounds

Gamma-Decanolactone is similar to other lactones such as delta-Decanolactone and gamma-Nonalactone. These compounds also have peach-like aromas and are used in the flavor and fragrance industry. gamma-Decanolactone is unique due to its specific molecular structure and the intensity of its peach flavor. Other similar compounds include 4-Hydroxydecanoic acid gamma-lactone and 5-Hexyldihydro-2(3H)-furanone .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-heptyloxetan-2-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-8-10(11)12-9/h9H,2-8H2,1H3

InChI Key

DCRWHTXIWYNJKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CC(=O)O1

Origin of Product

United States

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